Pentafluorobenzyl acrylate

Vue d'ensemble

Description

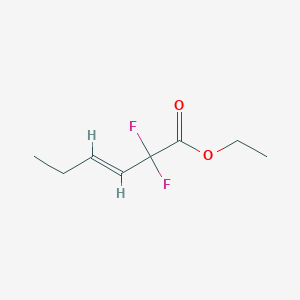

Pentafluorobenzyl acrylate is an organic compound with the molecular formula C10H5F5O2. It is a derivative of acrylate, where the acrylate group is bonded to a pentafluorobenzyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentafluorobenzyl acrylate can be synthesized through the reaction of acrylic acid with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of anhydrous potassium carbonate and butylated hydroxytoluene (BHT). The reaction typically yields about 82% of the desired product . The reaction conditions involve:

Reactants: Acrylic acid (1.5 equivalents), 2,3,4,5,6-pentafluorobenzyl bromide (1 equivalent)

Catalyst: Anhydrous potassium carbonate (5 equivalents)

Stabilizer: Butylated hydroxytoluene (BHT)

Solvent: Dichloromethane

Temperature: Room temperature

Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Pentafluorobenzyl acrylate undergoes various chemical reactions, including:

Polymerization: It can participate in radical polymerization reactions to form polymers.

Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions.

Addition: The acrylate group can undergo addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions

Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.

Nucleophilic Substitution: Involves nucleophiles such as amines, thiols, and carbonylthiolates, typically under mild conditions.

Major Products Formed

Polymers: Formed through radical polymerization, used in various applications.

Substituted Derivatives: Formed through nucleophilic substitution, used in further chemical synthesis.

Applications De Recherche Scientifique

Material Science Applications

1.1. Pressure-Sensitive Adhesives

One of the prominent applications of pentafluorobenzyl acrylate is in the formulation of pressure-sensitive adhesives (PSAs). A study highlighted the preparation of a new type of PSA using this compound alongside butyl acrylate and glycidyl methacrylate for bonding expanded polytetrafluoroethylene (ePTFE). The introduction of the pentafluorophenyl group enhances adhesion by providing steric hindrance that prevents clustering while simultaneously increasing affinity with ePTFE. The resulting adhesive exhibited remarkable thermal stability (up to 250°C), a high contact angle (110.7°), and significant peel strength (19 N/25 mm) .

1.2. Coatings and Films

This compound is also utilized in developing coatings and films that require low surface energy properties. Its fluorinated structure imparts hydrophobic characteristics, making it suitable for applications where water repellency is essential, such as in protective coatings for electronic devices and automotive parts.

Polymer Chemistry Applications

2.1. Polymerization Processes

In polymer chemistry, this compound serves as a monomer in various polymerization processes, leading to the synthesis of fluorinated polymers with tailored properties. These polymers are often characterized by their enhanced chemical resistance and thermal stability compared to their non-fluorinated counterparts.

2.2. Postpolymerization Modifications

Recent research has demonstrated the potential for postpolymerization modifications using this compound derivatives. For instance, studies have shown efficient para-fluoro substitution reactions that can modify poly(pentafluorobenzyl methacrylate) with amines, thiols, and carbonyl thiolates, allowing for the development of functionalized materials with specific properties .

Environmental Applications

3.1. Atmospheric Degradation Studies

This compound has been investigated for its atmospheric degradation pathways, particularly concerning its reactions with chlorine atoms under simulated atmospheric conditions. These studies are crucial for understanding the environmental impact of fluorinated compounds and their degradation products, which can include harmful substances like trifluoroacetaldehyde .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of pentafluorobenzyl acrylate involves its ability to undergo polymerization and substitution reactions. The pentafluorobenzyl group provides unique electronic properties, enhancing the reactivity of the acrylate group. This allows for the formation of stable polymers and substituted derivatives with desirable properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentafluorobenzyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.

Pentafluorophenyl acrylate: Similar in structure but with a pentafluorophenyl group instead of a pentafluorobenzyl group.

Uniqueness

Pentafluorobenzyl acrylate is unique due to the presence of the pentafluorobenzyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialty polymers and advanced materials .

Activité Biologique

Pentafluorobenzyl acrylate (PFBA) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of PFBA, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula : CHFO

- Molecular Weight : 252.14 g/mol

- Density : 1.44 g/cm³

- Boiling Point : 100-101°C (15 mmHg) .

Antimicrobial Activity

PFBA and its derivatives have been studied for their antimicrobial properties. Research indicates that synthesized biological macromolecules containing PFBA exhibit significant antibacterial activity, particularly against Staphylococcus aureus (S. aureus) compared to Escherichia coli (E. coli). This suggests that PFBA could be a valuable component in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of PFBA Derivatives

| Bacteria | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Anticancer Properties

Recent studies have highlighted the potential of PFBA in anticancer applications. The compound has been shown to exhibit antiproliferative effects on various cancer cell lines, suggesting its role as a potential therapeutic agent.

Case Study: Anticancer Activity Against Prostate Cancer Cells

A study investigated the effects of PFBA on prostate cancer cell lines, demonstrating that it can inhibit cell proliferation effectively. The mechanism is believed to involve the induction of apoptosis in cancer cells while sparing normal cells, thus minimizing side effects .

The biological activity of PFBA is attributed to several mechanisms:

- Cell Membrane Disruption : PFBA interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, PFBA triggers pathways that lead to programmed cell death, which is crucial for limiting tumor growth.

- Reactive Oxygen Species (ROS) Production : The compound may enhance ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

Research Findings

A comprehensive review of literature reveals diverse biological activities associated with PFBA:

- Antimicrobial Peptides : Studies indicated that compounds similar to PFBA could act as antimicrobial peptides, targeting resistant strains effectively .

- Fluorinated Polymers : Research on fluorinated polymers derived from PFBA shows enhanced stability and bioactivity, making them suitable for biomedical applications .

Q & A

Basic Research Questions

Q. What are the primary applications of pentafluorobenzyl acrylate in analytical chemistry, and how does its derivatization enhance detection sensitivity?

this compound derivatives are widely used to improve the volatility and electron-capture detection (ECD) compatibility of polar or ionic analytes (e.g., carboxylic acids, phenols) in gas chromatography (GC) and mass spectrometry (MS). Derivatization with pentafluorobenzyl bromide (PFBBr) introduces electron-withdrawing groups, enhancing sensitivity in ECD and negative chemical ionization (NCI)-MS by 10- to 100-fold compared to underivatized compounds . For example, phenolic compounds in environmental samples require derivatization to PFB ethers for trace-level detection (sub-ppb) in GC-ECD .

Q. What reaction conditions are optimal for synthesizing pentafluorobenzyl derivatives of carboxylic acids?

Key parameters include:

- Solvent : Acetone or ethanol for aqueous reactions; crown ethers (e.g., 18-crown-6) catalyze derivatization in biphasic systems .

- pH : Alkaline conditions (pH 9–10) for phenols and carboxylic acids; acidic conditions (pH 2–3) for sulfides or nitrite .

- Temperature : 60–70°C for 30–60 minutes .

- Stoichiometry : 2–5 molar excess of PFBBr to analyte ensures complete derivatization . Validation via spike-and-recovery experiments is critical to confirm reaction efficiency (>90%) .

Q. How can researchers address solubility challenges during derivatization with this compound?

Poor solubility of analytes (e.g., naphthenic acids) or PFBBr in aqueous matrices can be mitigated by:

- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity .

- Co-solvents : Acetone or acetonitrile (20–30% v/v) enhances miscibility .

- Solid-phase extraction (SPE) : Direct derivatization on SPE cartridges minimizes solubility issues, as demonstrated for aldehydes in wine .

Advanced Research Questions

Q. How do matrix effects in environmental samples influence the accuracy of pentafluorobenzyl derivatization, and what strategies mitigate these interferences?

Complex matrices (e.g., wastewater, biological fluids) can quench PFBBr reactivity or co-elute with target analytes. Mitigation strategies include:

- Cleanup steps : SPE with C18 or hydrophilic-lipophilic balance (HLB) cartridges reduces matrix complexity .

- Isotope dilution : Deuterated internal standards (e.g., d4-5-oxo-ETE) correct for recovery losses in biological samples .

- Derivatization pH optimization : Adjusting pH selectively derivatizes target analytes while suppressing interferents (e.g., sulfide suppression via phosphate buffer) .

Q. What analytical validation parameters are critical when quantifying pentafluorobenzyl derivatives in trace analysis?

Validation must include:

- Linearity : R² > 0.99 across 3 orders of magnitude (e.g., 0.1–100 ng/mL) .

- Limit of detection (LOD) : ≤0.1 ng/mL for GC-NCI-MS, achieved via high derivative stability and low background noise .

- Precision : Intra-day and inter-day relative standard deviation (RSD) < 15% .

- Selectivity : Confirm absence of cross-reactivity via GC-MS/MS or high-resolution MS .

Q. Why do some pentafluorobenzyl derivatization reactions yield unexpected byproducts, and how can these be characterized?

Side reactions arise from:

- Nucleophilic competition : Thiocyanate forms bis(pentafluorobenzyl) sulfide instead of PFB-thiocyanate due to sulfide intermediate formation .

- Steric hindrance : Bulky analytes (e.g., methylmalonic acid) form tripentafluorobenzyl derivatives, requiring MS/MS for structural confirmation .

- Isotopic interference : Use of d5-PFBBr derivatives can clarify fragmentation patterns in complex spectra .

Q. How can researchers optimize reaction yields for low-abundance analytes in the presence of competing substrates?

- Reaction kinetics : Increase PFBBr concentration (5–10× molar excess) and prolong reaction time (2–4 hours) for trace analytes .

- Temperature gradients : Stepwise heating (40°C → 70°C) minimizes thermal degradation of labile compounds .

- Catalyst screening : Crown ethers (e.g., 18-crown-6) improve yields for sterically hindered acids (e.g., O-alkyl alkylphosphonic acids) .

Q. Methodological Comparison Tables

| Parameter | Carboxylic Acids | Phenols | Sulfides |

|---|---|---|---|

| Derivatization Reagent | PFBBr | PFBBr | PFBBr |

| Optimal pH | 9–10 | 9–10 | 2–3 |

| Catalyst | Crown ether | None | TBAB |

| LOD (GC-ECD) | 0.05 ng/mL | 0.1 ng/mL | 0.2 ng/mL |

| Yield | >90% | 85–95% | 70–80% |

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMJGUSJTKJBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153614-61-0 | |

| Record name | 153614-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.